4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a combination of heterocyclic structures, including thiophene, azetidine, oxadiazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring.
Pyridine Derivatives: Various substituted pyridines used in medicinal chemistry.
Uniqueness
4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-2-13-3-4-14(24-13)25(21,22)20-9-12(10-20)16-18-15(19-23-16)11-5-7-17-8-6-11/h3-8,12H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMPODNJIIXOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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